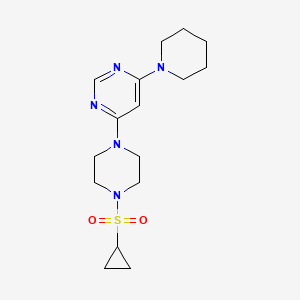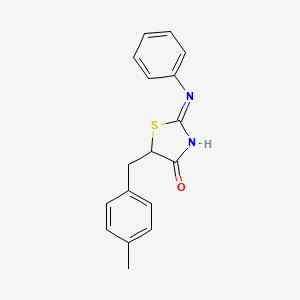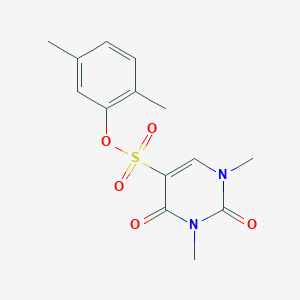![molecular formula C23H27NO3S B2723874 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one CAS No. 1448128-29-7](/img/structure/B2723874.png)
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound’s structure, featuring the 8-azabicyclo[3.2.1]octane scaffold, is significant in the synthesis of tropane alkaloids . Tropane alkaloids are known for their diverse biological activities, including anticholinergic, stimulant, and anesthetic properties. This makes the compound a valuable intermediate in developing new pharmaceuticals targeting neurological disorders and pain management.
Neurotransmitter Research
The compound’s structural similarity to tropane alkaloids suggests potential applications in neurotransmitter research. Tropane derivatives are known to interact with neurotransmitter systems, particularly the dopamine and serotonin systems . This can aid in studying the mechanisms of neurotransmitter release, uptake, and receptor binding, contributing to the understanding of neurological diseases such as Parkinson’s and depression.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a building block for creating complex molecular architectures . Its unique bicyclic structure allows for the exploration of new synthetic pathways and methodologies, which can lead to the development of novel compounds with potential applications in various fields, including materials science and medicinal chemistry.
Nematicidal Activity
Recent studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit nematicidal activity . This means the compound can be used in agricultural research to develop new pesticides targeting nematodes, which are harmful to crops. This application is crucial for improving crop yields and ensuring food security.
Receptor Antagonist Development
The compound’s structure is conducive to the development of receptor antagonists, particularly for the 5-HT3 receptor . 5-HT3 receptor antagonists are used in treating conditions like chemotherapy-induced nausea and irritable bowel syndrome. Research into this compound can lead to the discovery of new, more effective receptor antagonists with fewer side effects.
Biological Activity Studies
The compound’s unique structure makes it an interesting subject for studying biological activity . By modifying its structure, researchers can investigate the relationship between molecular configuration and biological activity. This can lead to the development of new bioactive compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-17-7-5-6-8-18(17)11-14-23(25)24-19-12-13-20(24)16-22(15-19)28(26,27)21-9-3-2-4-10-21/h2-10,19-20,22H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMMPYIYHJOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)





![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)


![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)